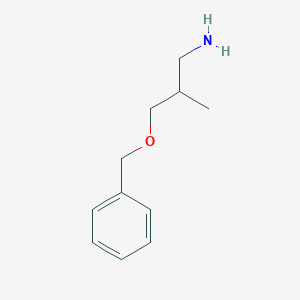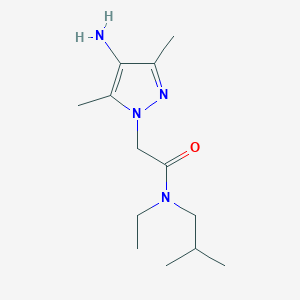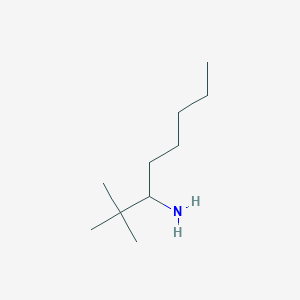
3-(4-Bromo-2-fluorophenyl)propan-1-amine
Overview
Description
“3-(4-Bromo-2-fluorophenyl)propan-1-amine” is a chemical compound. It is an amine derivative where one of the hydrogen atoms in ammonia is replaced by a 4-Bromo-2-fluorophenyl group .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a 4-Bromo-2-fluorophenyl group attached to a propan-1-amine group .Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of compounds related to 3-(4-Bromo-2-fluorophenyl)propan-1-amine involve complex chemical pathways, including the creation of N-substituted derivatives and their analysis through techniques like NMR, FT-IR, and mass spectral analysis. These compounds are studied for their crystal structures, revealing insights into their molecular geometry, bonding interactions, and potential applications in material science and pharmacology (Nadaf et al., 2019).
Pharmaceutical Applications
- Research into derivatives of this compound has led to the development of novel compounds with potential pharmaceutical applications. For example, the synthesis of amino acid prodrugs of antitumor 2-(4-amino-3-methylphenyl)benzothiazoles showcases the utility of these compounds in creating more effective and soluble forms of cancer treatment agents, highlighting the role of chemical synthesis in enhancing the therapeutic potential of existing drugs (Bradshaw et al., 2002).
Material Science Applications
- The exploration of novel materials derived from or incorporating this compound has led to significant advancements in material science. Compounds synthesized from this amine are investigated for their potential in creating new types of polymers and materials with unique properties, such as enhanced thermal stability, electrical conductivity, and light-emitting capabilities. These materials are of interest for applications in electronics, photonics, and as sensors (Baldwin et al., 2008).
Analytical Chemistry Applications
- In analytical chemistry, derivatives of this compound are utilized in developing fluorescent sensors for detecting specific molecules or ions. This application demonstrates the versatility of these compounds in designing sensitive and selective detection systems for environmental monitoring, food safety, and clinical diagnostics (Gao et al., 2016).
Mechanism of Action
- The primary target of 3-(4-Bromo-2-fluorophenyl)propan-1-amine is likely a specific receptor or enzyme within the body. Unfortunately, specific information about its exact target remains limited in the available literature .
Target of Action
Keep in mind that further research is needed to fully elucidate the precise mechanisms and effects of this compound. If more data becomes available, our understanding may improve. 🌟
properties
IUPAC Name |
3-(4-bromo-2-fluorophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6H,1-2,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPANZKFIPNQBFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1517838.png)


![methyl 2-[2-(2-chloro-6-fluorophenyl)-N-methylacetamido]acetate](/img/structure/B1517844.png)
![3-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1517845.png)


![2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1517852.png)

![Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine](/img/structure/B1517855.png)